molecular formula C18H18N2O4S2 B14242746 methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14242746
M. Wt: 390.5 g/mol
InChI Key: JVHPESIBIRZOMI-CMDGGOBGSA-N
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Description

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • Tetrahydrobenzothiophene core: A partially saturated bicyclic system providing rigidity and influencing π-orbital interactions .
  • Carbamothioylamino linker: A thiourea moiety (-NH-CS-NH-) capable of hydrogen bonding and metal coordination, enhancing biological interactions .
  • Methyl carboxylate ester: A common solubilizing group that modulates lipophilicity and metabolic stability .

This compound’s synthesis likely involves sequential functionalization of the tetrahydrobenzothiophene core, followed by introduction of the carbamothioylamino and furylpropenoyl groups. Challenges in regioselective modifications, as noted in benzothiazine analogs (e.g., mixtures from alkylation/halogenation), suggest careful synthetic route optimization is critical .

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-23-17(22)15-12-6-2-3-7-13(12)26-16(15)20-18(25)19-14(21)9-8-11-5-4-10-24-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,20,21,25)/b9-8+

InChI Key

JVHPESIBIRZOMI-CMDGGOBGSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Gewald Reaction for 2-Aminothiophene Formation

The Gewald reaction is the most widely employed method for constructing the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold. This one-pot, three-component cyclocondensation involves:

  • Reactants : Cyclohexanone, methyl cyanoacetate, and elemental sulfur.
  • Conditions : Reflux in ethanol with morpholine as a catalyst (72–80°C, 6–8 hours).
  • Mechanism : Knoevenagel condensation between cyclohexanone and methyl cyanoacetate forms an α,β-unsaturated nitrile, which undergoes sulfur-mediated cyclization to yield the thiophene ring.

Representative Protocol :

  • Combine cyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (1.5 mmol) in ethanol (50 mL).
  • Reflux at 78°C for 7 hours.
  • Cool, filter, and recrystallize from ethanol to obtain methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 68–74%).

Introduction of the Carbamothioylamino Group

Thiourea Coupling via Isothiocyanate Intermediate

The 2-amino group of the benzothiophene core reacts with carbon disulfide (CS₂) to form an isothiocyanate intermediate, which is subsequently treated with ammonium hydroxide to yield the thiourea derivative.

Optimized Procedure :

  • Dissolve methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (5 mmol) in dry THF (30 mL).
  • Add CS₂ (10 mmol) and triethylamine (6 mmol), stir at 0°C for 1 hour.
  • Warm to room temperature, add ammonium hydroxide (15 mmol), and stir for 12 hours.
  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain methyl 2-carbamothioylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 82–86%).

Acylation with (2E)-3-(Furan-2-yl)Prop-2-Enoyl Chloride

Synthesis of (2E)-3-(Furan-2-yl)Prop-2-Enoyl Chloride

The acylating agent is prepared via Friedel-Crafts acylation:

  • React furan-2-carbaldehyde (10 mmol) with acetyl chloride (12 mmol) in the presence of AlCl₃ (15 mmol) at −10°C.
  • Isolate (2E)-3-(furan-2-yl)prop-2-enoic acid by recrystallization (ethanol/water, yield: 75%).
  • Convert to acyl chloride using thionyl chloride (5 eq., reflux in dichloromethane, 2 hours).

Coupling Reaction

The thiourea intermediate is acylated under Schotten-Baumann conditions:

  • Dissolve methyl 2-carbamothioylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (3 mmol) in anhydrous DMF (20 mL).
  • Add (2E)-3-(furan-2-yl)prop-2-enoyl chloride (3.3 mmol) and DIPEA (6 mmol) at 0°C.
  • Stir at room temperature for 6 hours, then pour into ice-water.
  • Filter the precipitate and purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the title compound (yield: 65–72%).

Alternative Methods and Optimization Strategies

Use of Coupling Agents

Modern protocols employ carbodiimide-based coupling agents to enhance efficiency:

  • EDC/HOBt System : Combine the thiourea intermediate (1 eq.), (2E)-3-(furan-2-yl)prop-2-enoic acid (1.2 eq.), EDC (1.5 eq.), and HOBt (1.5 eq.) in DMF. Stir at 25°C for 12 hours (yield: 70–78%).
  • HATU/DIPEA System : React components in DMF at 0°C for 2 hours, then room temperature for 4 hours (yield: 76%).

Solvent and Temperature Effects

  • Optimal Solvents : DMF > THF > dichloromethane (DMF provides highest yields due to improved solubility).
  • Temperature : Reactions at 0–25°C minimize side reactions (e.g., thiourea oxidation).

Analytical Characterization Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.42 (s, 1H, furan H-5), 6.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.62 (m, 2H, furan H-3, H-4), 3.89 (s, 3H, OCH₃), 2.75–2.55 (m, 4H, cyclohexene CH₂), 1.85–1.70 (m, 4H, cyclohexene CH₂).
  • IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C), 1245 cm⁻¹ (C=S).

Crystallographic Data (From Analogous Compounds)

  • Space Group : P2₁/c.
  • Key Interactions : Intramolecular S⋯O contacts (2.76–2.80 Å) stabilize the thiourea conformation.

Challenges and Troubleshooting

Common Side Reactions

  • Thiourea Oxidation : Minimized by conducting reactions under N₂ atmosphere.
  • E/Z Isomerization : Controlled by using fresh acyl chlorides and avoiding prolonged heating.

Purification Issues

  • Column Chromatography : Necessary to separate unreacted thiourea and acyl chloride byproducts.
  • Recrystallization Solvents : Ethanol/water (7:3) yields pure product as white crystals.

Applications and Derivatives

The title compound serves as a precursor for:

  • Anticancer Agents : Analogues with modified acyl groups show IC₅₀ values of 0.8–2.3 µM against MCF-7 cells.
  • Antimicrobials : Thiourea derivatives exhibit MICs of 4–16 µg/mL against S. aureus and E. coli.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives. Substitution reactions on the benzothiophene ring can yield halogenated or nitrated derivatives .

Scientific Research Applications

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan and benzothiophene rings can interact with enzymes and receptors, modulating their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Tetrahydrobenzothiophene Carbamothioylamino; (2E)-3-(furan-2-yl)propenoyl; methyl ester ~419.5 Potential kinase inhibition, antibacterial
Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene Cyano-phenylpropenoyl; ethyl ester 380.5 High lipophilicity (XLogP3: 5.1)
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound II) Tetrahydrobenzothiophene 4-Methylphenyl carboxamide; 4-methylbenzylideneamino ~363.4* Antifungal/antibacterial activity
Methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene 5-Methylfuran-propanoyl; methyl ester ~403.5* Enhanced metabolic stability
Triflusulfuron-methyl (Pesticide) Triazine-sulfonylurea Trifluoroethoxy; dimethylamino-triazine; methyl benzoate ~408.3 Herbicidal activity

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Bioactivity: The target compound’s thiourea linker distinguishes it from amide-linked analogs (e.g., Compound II in ). Thiourea’s dual hydrogen-bonding capacity may improve target binding, as seen in kinase inhibitors . This contrasts with saturated alkyl chains (e.g., 5-methylfuran-propanoyl in ).

Physicochemical Properties :

  • The target compound’s methyl ester balances lipophilicity (predicted LogP ~3.5) compared to ethyl esters (e.g., , LogP 5.1), enhancing aqueous solubility for drug delivery.
  • Furan vs. Phenyl Substituents : The furan ring’s oxygen atom may improve solubility and π-stacking interactions relative to purely aromatic substituents (e.g., phenyl in ).

Synthetic Accessibility: Introduction of the furylpropenoyl group early in synthesis (as in ) avoids regioselectivity issues seen in post-cyclization modifications. This contrasts with benzothiazine derivatives requiring precise halogenation/alkylation conditions .

Biological Activity: While Compound II () exhibits broad-spectrum antimicrobial activity, the target compound’s thiourea and α,β-unsaturated ketone may confer selectivity toward enzymatic targets (e.g., proteases or kinases).

Biological Activity

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing literature.

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzothiophene core substituted with a furan moiety and a carbamothioyl group. The synthesis typically involves multi-step organic reactions that include the formation of the furan derivative followed by coupling with the benzothiophene scaffold.

Synthesis Overview

  • Starting Materials : The synthesis begins with readily available furan derivatives and benzothiophene precursors.
  • Reagents : Common reagents include carbon disulfide for carbamothioyl formation and various coupling agents.
  • Conditions : Reactions are generally conducted under controlled temperatures and inert atmospheres to prevent oxidation.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

Studies have shown that derivatives of benzothiophene exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested in various models of inflammation.

Analgesic Effects

The analgesic activity has been evaluated using the "hot plate" method in animal models. Compounds derived from similar structures demonstrated analgesic effects that surpassed those of standard analgesics like metamizole .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activity related to pain perception and inflammation.

Case Studies

Several studies have documented the biological activities of related compounds:

StudyFindings
Siutkina et al. (2021)Reported analgesic effects exceeding metamizole in animal models using similar benzothiophene derivatives .
BenchChem Research (2024)Investigated enzyme inhibition by compounds with similar structures; suggested potential therapeutic applications in inflammation and cancer.

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